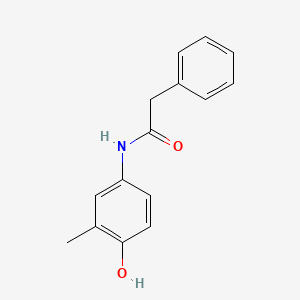

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-9-13(7-8-14(11)17)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHXFOKRSKSXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide typically involves the reaction of 4-hydroxy-3-methylacetophenone with phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process may involve steps such as esterification, amidation, and purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act on serine/threonine-protein kinases, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Reactivity in Alkylation Reactions

- NPA (4-Nitro) : Exhibits higher reactivity in phase-transfer-catalyzed benzylation compared to PPA due to the nitro group’s electron-withdrawing effect, which enhances the electrophilicity of the nitrogen atom .

- MPA (4-Methyl) : Lower reactivity attributed to the electron-donating methyl group, which reduces the nitrogen’s susceptibility to alkylation .

- Target Compound : The 4-hydroxy-3-methyl substituent may create a mixed electronic effect. The hydroxyl group (electron-withdrawing) could activate the nitrogen, while the methyl group (electron-donating) may sterically hinder reactions. This balance likely results in intermediate reactivity compared to NPA and MPA .

Pharmacological and Physicochemical Properties

- Solubility : Hydroxyl groups enhance water solubility via hydrogen bonding. The target compound is expected to be more soluble than MPA or CPA but less than MetPA (due to methoxy’s stronger polar effect) .

- Bioactivity: Analogs like (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide () demonstrate that hydroxyl and aromatic substituents can confer muscarinic receptor selectivity. The target compound’s hydroxyl group may similarly influence receptor binding, though specific data are unavailable .

Biological Activity

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide, also known as a substituted arylacetamide, has garnered attention in recent years due to its diverse biological activities. This compound features a hydroxyl and a methyl group on the phenyl ring, contributing to its unique chemical properties and potential therapeutic applications. Below, we explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : 191.23 g/mol

- Boiling Point : 368.7°C

- Density : 1.203 g/cm³

Biological Activities

This compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- Studies indicate that this compound possesses antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .

-

Analgesic Effects :

- The compound has been investigated for its analgesic properties, suggesting potential use in pain management therapies. Its mechanism may involve modulation of pain receptors or pathways similar to other known analgesics .

-

Anti-inflammatory Properties :

- Research indicates that this compound may exert anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines or pathways involved in inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Target Proteins : Structurally similar compounds have been shown to target serine/threonine-protein kinases, such as Pim-1, which are involved in cell survival and proliferation pathways .

- Mode of Action : The compound may inhibit the activity of these kinases, leading to altered cellular responses that can affect inflammation and pain signaling pathways .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Hydroxyl and methyl groups on phenyl ring | Exhibits significant antimicrobial and analgesic activities |

| 4-Hydroxyacetanilide | Hydroxyl and acetamide groups | Commonly used as a pain reliever |

| N-(4-hydroxyphenyl)acetamide | Hydroxyl group on phenyl ring | Exhibits lower potency compared to target compound |

| 3-Methylacetanilide | Methyl substituent on aniline structure | Different substitution pattern affects activity |

The unique substitution pattern of this compound enhances its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted on various arylacetamides demonstrated that this compound exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

-

Analgesic Research :

- Preclinical trials have indicated that this compound can significantly reduce pain responses in animal models, suggesting its potential as a therapeutic agent for pain management .

-

Inflammation Models :

- In vitro studies showed that this compound effectively reduced the production of inflammatory cytokines in macrophage cultures, supporting its role in anti-inflammatory therapies .

Q & A

Q. What are the standard synthetic routes for N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide in laboratory settings?

The synthesis typically involves coupling a substituted aniline derivative (e.g., 4-hydroxy-3-methylaniline) with 2-phenylacetyl chloride under basic conditions. Key steps include:

- Substitution reactions : Alkaline conditions facilitate nucleophilic substitution, as seen in analogous acetamide syntheses .

- Purification : Column chromatography or recrystallization (ethanol/water) is used to isolate the product, with yields improved by controlling stoichiometry and reaction time (e.g., 5–7 hours reflux) .

- Validation : TLC (hexane:ethyl acetate, 9:1) monitors reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy : - and -NMR identify aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ ~170 ppm) .

- IR spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (C=O stretch) confirm amide functionality .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 285 for CHNO) validate molecular weight .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening includes:

- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases, leveraging structural similarities to benzoxazole derivatives .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .

- Solubility profiling : Measure logP values to assess bioavailability, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity during synthesis?

Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., FeCl) or organocatalysts improve condensation efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene/water mixtures reduce side products in azide substitutions .

- Temperature control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates .

- By-product analysis : HPLC or GC-MS identifies impurities (e.g., unreacted aniline), guiding iterative refinement .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

Discrepancies often arise from metabolic instability or poor bioavailability. Mitigation involves:

- Metabolite profiling : LC-MS identifies degradation products (e.g., hydroxylated derivatives) .

- Prodrug design : Modify the hydroxyl group with acetyl or glycosyl moieties to enhance stability .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models to refine dosing regimens .

Q. How do substituents (hydroxyl and methyl groups) influence reactivity and bioactivity?

- Chemical reactivity : The hydroxyl group participates in hydrogen bonding (affecting solubility) and serves as a site for functionalization (e.g., sulfonation) .

- Biological interactions : The methyl group enhances lipophilicity, improving membrane permeability, while the hydroxyl group enables binding to polar enzyme pockets (e.g., COX-2) .

- Structure-activity relationship (SAR) : Comparative studies with analogs (e.g., N-(4-methylphenyl)-2,2-diphenylacetamide) reveal substituent effects on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.